PENTAMETHYLCYCLOPENTASILOXANE

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

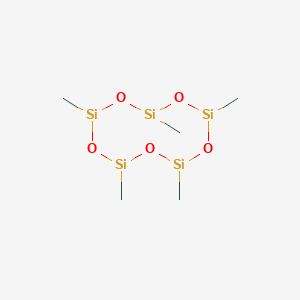

Pentamethylcyclopentasiloxane, also known as 2,4,6,8,10-pentamethylcyclopentasiloxane, is a cyclic siloxane with the molecular formula C$5$H${20}$O$_5$Si$_5$ and a molecular weight of approximately 300.6368 g/mol . It features a cyclic structure composed of alternating silicon and oxygen atoms with five methyl groups attached to the silicon atoms. This configuration imparts unique physical properties such as low viscosity and high thermal stability, making it suitable for various industrial applications .

- Flammability: Flammable liquid with a flash point of 52 °C.

- Skin Irritation: May cause mild skin irritation upon prolonged or repeated exposure.

- Inhalation: Inhalation of vapors may cause respiratory irritation.

- Environmental Concerns: PMCP is considered a volatile organic compound (VOC) and can contribute to air pollution. Some studies suggest potential environmental concerns due to its persistence in the environment.

Organic Synthesis

Due to its cyclic structure and attached methyl groups, CPMS can be a versatile starting material for organic synthesis. Researchers can utilize it to create new organosilicon compounds with specific functionalities for various applications [].

Silicone-Based Materials Research

CPMS can serve as a building block for the development of novel silicone-based materials. Its properties like thermal stability, hydrophobicity, and chemical inertness make it suitable for studying new types of polymers, gels, and coatings with potential applications in electronics, aerospace, and medicine.

Drug Delivery Systems

The lipophilic nature of CPMS allows it to be explored for drug delivery research. Scientists can investigate its potential for encapsulating hydrophobic drugs and facilitating their transport across cell membranes []. Additionally, its biocompatibility is being studied for the development of implantable drug delivery devices [].

Colloid and Surface Science Research

CPMS can be used to study colloidal interactions and surface modification. Its ability to self-assemble into well-defined structures makes it a valuable tool for researchers investigating fundamental aspects of colloid science []. Additionally, surface modification with CPMS can be explored to control surface properties like wettability and adhesion for various applications [].

Pentamethylcyclopentasiloxane can be synthesized through several methods:

- Direct synthesis: This involves the reaction of methylchlorosilanes with water or other silanol sources under controlled conditions.

- Polymerization: As mentioned earlier, it can be produced by polymerizing lower molecular weight siloxanes using heat or catalysts.

- Hydrolysis: The hydrolysis of chlorosilanes can also yield pentamethylcyclopentasiloxane as a product.

These methods allow for the production of pentamethylcyclopentasiloxane in varying purities and quantities depending on the desired application .

Pentamethylcyclopentasiloxane shares similarities with other cyclic siloxanes but exhibits unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3,5,7-Tetramethylcyclotetrasiloxane | C$4$H${12}$O$_4$Si$_4$ | Lower molecular weight; used in personal care |

| 1,3-Dimethyl-1,3-diphenylsiloxane | C$9$H${10}$O$_2$Si | Higher viscosity; used in industrial applications |

| Octamethylcyclotetrasiloxane | C$8$H${24}$O$_4$Si$_4$ | Greater hydrophobicity; used in specialty coatings |

Uniqueness of Pentamethylcyclopentasiloxane:

- The presence of five methyl groups contributes to its low surface tension and excellent spreading properties compared to other cyclic siloxanes.

- Its ability to form stable polymers enhances its versatility in various applications.

Pentamethylcyclopentasiloxane, with the molecular formula C₅H₂₀O₅Si₅, represents a significant class of cyclic siloxanes characterized by alternating silicon and oxygen atoms in a five-membered ring structure with methyl substituents [2]. The synthetic approaches to this compound encompass diverse methodologies, primarily centered on hydrolysis-condensation routes and platinum-catalyzed oxidative polymerization mechanisms. These methodologies have been extensively optimized for both laboratory-scale synthesis and industrial production.

Hydrolysis-Condensation Routes Using Alkyl Halogenosilanes

The hydrolysis-condensation pathway represents the most fundamental and widely employed approach for pentamethylcyclopentasiloxane synthesis. This methodology relies on the controlled hydrolysis of alkyl halogenosilanes, particularly methylchlorosilanes, followed by subsequent condensation reactions that facilitate ring closure to form the desired cyclic structure.

The primary starting materials for this synthetic route include dichloromethylsilane and dimethyldichlorosilane [3] [4]. The reaction mechanism proceeds through initial hydrolysis of the silicon-chlorine bonds in the presence of water, generating silanol intermediates. These intermediates subsequently undergo condensation reactions, eliminating water molecules and forming siloxane bonds [4]. The cyclization process is thermodynamically favored under specific reaction conditions, leading to the formation of five-membered cyclic siloxanes alongside linear oligomers.

Research findings demonstrate that methyldichlorosilane hydrolysis conducted at 60 degrees Celsius under atmospheric pressure yields approximately 95 weight percent linear chlorine end-terminated methylhydrogensiloxane species and about 5 weight percent cyclic methylhydrogensiloxane species [3]. The process optimization involves careful control of stoichiometric ratios, with 0.5 mole of water per mole of silicon bonded chlorine proving optimal for selective product formation [3].

Industrial implementations of this methodology employ continuous hydrolysis reactors maintained at elevated pressures. For instance, steam-heated continuous reactors operating at 60 pounds per square inch gauge with exit temperatures of approximately 33 degrees Celsius have demonstrated consistent production of high-purity hydrolyzate [3]. The resulting hydrolyzate composition consists predominantly of linear species, which can be subsequently converted to cyclic forms through rearrangement reactions.

The hydrolysis-condensation process exhibits significant sensitivity to reaction parameters. Temperature control emerges as a critical factor, with optimal synthesis temperatures identified around 90 degrees Celsius for maximizing yield while preventing thermal degradation [5]. Studies indicate that temperatures exceeding 90 degrees Celsius result in decreased yields due to volatilization of starting materials and obstruction of hydrolysis reactions [5].

Table 1: Hydrolysis-Condensation Reaction Conditions for Pentamethylcyclopentasiloxane Synthesis

| Starting Material | Temperature (°C) | Pressure (Torr) | Catalyst Type | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dichloromethylsilane | 33 | 3863.02 | Dodecylbenzenesulfonic acid | 3 | 95 (linear species) | [3] |

| Dimethyldichlorosilane | 60 | Atmospheric | HCl (in situ) | Continuous | 70 (linear), 30 (cyclic) | [6] |

| Methylchlorosilanes (mixed) | 26-71 | Atmospheric | HCl (in situ) | Variable | Variable | [7] |

| Methyldichlorosilane | 60 | Atmospheric | HCl (in situ) | Continuous | 95 (linear species) | [3] |

Catalytic Systems: Acid vs. Base-Mediated Pathways

The choice of catalytic system fundamentally influences both the reaction mechanism and product distribution in pentamethylcyclopentasiloxane synthesis. Two primary catalytic pathways dominate the literature: acid-mediated and base-mediated systems, each exhibiting distinct mechanistic characteristics and operational advantages.

Acid-catalyzed hydrolysis-condensation represents the predominant industrial approach due to its high reaction rates and favorable thermodynamics. The mechanism involves protonation of siloxane oxygen atoms, facilitating nucleophilic attack by water molecules [8] [9]. Theoretical ab initio calculations demonstrate that protonation of the siloxane oxygen significantly reduces the energy barrier for hydrolysis reactions [9]. The acid-catalyzed mechanism proceeds through a bimolecular displacement pathway, where the protonated siloxane oxygen acts as a leaving group during nucleophilic substitution [8].

Hydrochloric acid represents the most commonly employed acid catalyst, generated in situ during the hydrolysis of chlorosilanes [4]. The reaction kinetics follow second-order behavior with respect to both the silane substrate and water concentration. Activation energies for acid-catalyzed pathways typically range from 45 to 68 kilojoules per mole, depending on the specific reaction conditions and substrates employed [8] [10].

Alternative acid catalysts include sulfuric acid, dodecylbenzenesulfonic acid, and various organic sulfonic acids [3] [8]. Dodecylbenzenesulfonic acid demonstrates particular effectiveness in promoting both hydrolysis and subsequent rearrangement reactions, facilitating the conversion of linear siloxane species to cyclic forms [3]. The catalyst concentration typically ranges from 0.1 to 1.0 weight percent, with higher concentrations leading to increased reaction rates but potentially compromising selectivity toward cyclic products.

Base-catalyzed pathways offer an alternative approach with distinct mechanistic features. Sodium hydroxide and potassium hydroxide represent the primary base catalysts employed in siloxane synthesis [10]. The base-catalyzed mechanism involves deprotonation of silanol groups, generating nucleophilic siloxide anions that attack neighboring silicon centers [10]. This pathway exhibits different selectivity patterns compared to acid catalysis, often favoring the formation of larger cyclic structures and branched products.

Research investigations of tetramethyldisiloxane under base-catalyzed conditions reveal activation energies of approximately 68 kilojoules per mole, comparable to acid-catalyzed systems [10]. However, the reaction rate demonstrates inverse dependence on sodium hydroxide concentration due to the formation of dibasic siloxanolates, which exhibit reduced reactivity compared to monobasic species [10]. The base-catalyzed mechanism encompasses stages of polycondensation and siloxane cyclization, with the final product composition strongly dependent on reaction parameters such as temperature, catalyst concentration, and reaction time [10].

Homoconjugated acid catalysts have emerged as an innovative approach for selective siloxane polycondensation with reduced cyclosiloxane byproduct formation [11]. These catalysts, consisting of 2:1 complexes of acid to base or 1:1 complexes of acid to salt, demonstrate enhanced selectivity for silanol activation versus siloxane backbone cleavage [11]. The mechanism involves selective activation of terminal silanol groups while leaving internal siloxane bonds intact, resulting in higher molecular weight products with reduced cyclic byproduct formation.

Table 2: Acid vs. Base-Catalyzed Pathways for Siloxane Formation

| Catalytic System | pH Range | Activation Energy (kJ/mol) | Mechanism Type | Reaction Rate | Cyclosiloxane Formation | Reference |

|---|---|---|---|---|---|---|

| Acid-Catalyzed (H₂SO₄) | 1-3 | 68 | Protonation of siloxane oxygen | Fast | High | [8] |

| Acid-Catalyzed (HCl) | 1-2 | Variable | Protonation pathway | Fast | High | [8] |

| Base-Catalyzed (NaOH) | 12-14 | 68 | Deprotonation of silanol | Moderate | Moderate | [10] |

| Homoconjugated Acids | 4-7 | 45-60 | Selective silanol activation | Fast | Low | [11] |

Industrial-Scale Continuous Reactor Optimization

Industrial production of pentamethylcyclopentasiloxane necessitates sophisticated reactor designs and process optimization strategies to achieve consistent product quality, high yields, and economic viability. Continuous reactor systems have emerged as the preferred approach for large-scale synthesis due to their operational stability, enhanced heat and mass transfer characteristics, and improved process control capabilities.

Continuous flow reactors represent the backbone of industrial siloxane production, offering precise control over residence time distribution and reaction stoichiometry [12] [13]. These systems typically operate with hydrolysis reactors maintained at elevated temperatures ranging from 280 to 290 degrees Celsius for direct synthesis processes [14]. The reactor design incorporates steam heating systems to maintain temperature uniformity and prevent local hot spots that could lead to thermal degradation of products.

Static mixer reactors have gained prominence in industrial applications due to their excellent mixing characteristics and relatively simple construction [12]. These reactors employ a series of static mixing elements to achieve intimate contact between reactants while maintaining plug flow behavior. Research demonstrates that static mixer reactors can achieve conversion efficiencies of 80 to 85 percent with residence times of 2 to 3 minutes [13]. The compact design and low maintenance requirements make static mixer systems particularly attractive for continuous production environments.

Process optimization studies reveal that feed gas velocity and composition significantly influence reaction rates and product distributions [15]. Optimal superficial velocities of approximately 7 centimeters per second have been identified for fluidized bed reactors, providing adequate mass transfer while preventing excessive entrainment of solid particles [14]. The feed gas composition, particularly the ratio of methyl chloride to nitrogen carrier gas, affects both reaction kinetics and heat removal capabilities.

Temperature control emerges as the most critical parameter in reactor optimization. Industrial reactors typically employ multiple temperature zones to accommodate the different thermal requirements of hydrolysis and condensation reactions [16]. Initial hydrolysis zones operate at elevated temperatures (60 to 80 degrees Celsius) to ensure complete conversion of chlorosilane starting materials, while subsequent condensation zones operate at lower temperatures (20 to 50 degrees Celsius) to favor cyclization over linear polymerization [16].

Pressure management plays a crucial role in reactor performance and product selectivity. Many industrial processes operate under reduced pressure conditions to facilitate removal of volatile byproducts and drive equilibrium reactions toward desired products [16]. Vacuum distillation systems integrated with reaction zones enable continuous removal of low molecular weight species and recycling of unreacted starting materials.

Catalyst management strategies have evolved to address issues related to catalyst deactivation and product contamination. Solid acid catalysts, such as Amberlyst 35 resin, demonstrate excellent reusability with up to 80 catalyst cycles reported under optimized conditions [13]. The catalyst regeneration process involves washing with methyl isobutyl ketone to remove accumulated products and restore catalytic activity.

Heat integration represents a significant aspect of reactor optimization, with many industrial processes incorporating heat exchangers to recover thermal energy from exothermic condensation reactions. The recovered heat can be utilized to preheat incoming feeds or drive endothermic hydrolysis reactions, improving overall process energy efficiency [17].

Separation and purification systems are integral components of industrial reactor designs. Continuous distillation columns operate in conjunction with reaction zones to provide real-time separation of products and recycling of unreacted starting materials [16]. Fractional distillation under reduced pressure (0.1 to 1.0 millimeters of mercury) enables isolation of high-purity pentamethylcyclopentasiloxane with purities exceeding 98 percent .

Table 3: Industrial Reactor Optimization Parameters

| Reactor Type | Operating Temperature (°C) | Residence Time (min) | Catalyst Loading (wt%) | Conversion Efficiency (%) | Production Scale | Reference |

|---|---|---|---|---|---|---|

| Continuous Flow | 280-290 | Variable | 3 | 90-95 | Industrial | [12] |

| Static Mixer | 60-80 | 2-3 | 0.1-1 | 80-85 | Semi-industrial | [13] |

| Fluidized Bed | 650 | Continuous | Variable | >99 | Laboratory | [19] |

| Tandem Flow | 80-120 | 2-3 | 0.5 | 80-90 | Industrial | [13] |

Platinum-Catalyzed Oxidative Polymerization Mechanisms

Platinum-catalyzed oxidative polymerization represents an advanced synthetic methodology for pentamethylcyclopentasiloxane synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional hydrolysis-condensation approaches. This methodology leverages the unique catalytic properties of platinum complexes to facilitate controlled oxidation of silicon-hydrogen bonds and subsequent cyclization reactions.

The mechanistic foundation of platinum-catalyzed polymerization involves a complex series of coordination, oxidation, and coupling reactions [20] [21]. The process initiates with coordination of the cyclic siloxane substrate to the platinum center, followed by oxidative addition of silicon-hydrogen bonds to form platinum-silyl intermediates [20]. These intermediates subsequently undergo water-mediated oxidation to generate silanol functionalities, which then participate in condensation reactions to form extended siloxane networks.

Karstedt's catalyst, consisting of platinum complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands, represents the most widely employed platinum system for siloxane polymerization [21] [20]. This catalyst demonstrates exceptional activity for the polymerization of pentamethylcyclopentasiloxane, achieving significant conversion within 2 to 3 hours at 100 degrees Celsius [21]. The polymerization mechanism involves initial oxidation of silicon-hydrogen groups by water to form silanol intermediates, followed by rapid condensation to generate complex aggregates of cyclosiloxane moieties [21].

Research investigations demonstrate that platinum-catalyzed polymerization of pentamethylcyclopentasiloxane proceeds with remarkable efficiency in both bulk and solution phases [21]. Raman spectroscopy analysis reveals that an average of three out of five silicon-hydrogen functionalities undergo conversion during the polymerization process, with the final product containing negligible quantities of residual silanol groups [21]. The resulting polymer exhibits extraordinary properties, including exceptional thermal stability up to 700 degrees Celsius and extremely low glass transition temperatures around -151 degrees Celsius [21].

Alternative platinum catalysts include chloroplatinic acid-vinylsiloxane complexes, which demonstrate effectiveness for synthesis of functionalized pentamethylcyclopentasiloxane derivatives [22]. These catalysts typically require platinum loadings of 5 parts per million and operate effectively at temperatures of 80 degrees Celsius with reaction times of approximately 3 hours [22]. The mechanism involves formation of platinum-silane coordination complexes followed by reductive elimination to generate silicon-carbon bonds [22].

Phosphine-modified platinum catalysts offer enhanced stability and selectivity for siloxane polymerization reactions [23]. Complexes such as cis-[Pt(PMe₂Ph)₂Cl₂] and cis-[Pt(PPh₃)₂Cl₂] demonstrate variable reactivity patterns depending on the electronic and steric properties of the phosphine ligands [23]. The reaction rates decrease in the order: PMe₂Ph > PPh₃ > PBu₃, reflecting the influence of ligand donor strength on platinum catalytic activity [23].

Photoactivated platinum catalysts provide an alternative approach for controlled polymerization under mild conditions [23]. UV irradiation of platinum-phosphine complexes generates active catalytic species through photodissociation of ligands, enabling polymerization at ambient temperatures. Oxygen exhibits a beneficial effect on photoactivated platinum catalysis by facilitating oxidation of phosphine ligands and accelerating formation of active catalytic species [23].

Table 4: Platinum-Catalyzed Polymerization Conditions

| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (hours) | TON (Turnover Number) | Si-H Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Karstedt Catalyst | 100 | 1 | 2-3 | High | 60 | [21] |

| Pt(acac)₂ | 80-120 | 1 | 3-6 | Moderate | 70-80 | [20] |

| Chloroplatinic acid | 80 | 1 | 3 | High | 65 | [22] |

| Pt-phosphine complexes | 60-100 | 1 | 1-4 | Variable | 50-90 | [23] |

Water-Mediated Silicon-Hydrogen to Silicon-Hydroxyl Conversion Dynamics

The water-mediated conversion of silicon-hydrogen bonds to silicon-hydroxyl functionalities represents a fundamental transformation in platinum-catalyzed siloxane synthesis. This process involves complex reaction dynamics that determine both the rate and selectivity of the overall polymerization reaction. Understanding these dynamics is essential for optimizing reaction conditions and achieving desired product characteristics.

The mechanistic pathway for water-mediated silicon-hydrogen to silicon-hydroxyl conversion involves several distinct steps, each with characteristic kinetic and thermodynamic parameters [21] [24] [25]. The initial step involves coordination of water molecules to the platinum catalyst, forming aquo complexes that serve as active intermediates for subsequent hydrogen abstraction reactions [24]. These aquo complexes facilitate heterolytic cleavage of silicon-hydrogen bonds through a concerted mechanism involving simultaneous proton transfer and hydride elimination [24].

Research investigations using deuterium labeling techniques provide detailed insights into the conversion mechanism [25]. Studies employing chlorodicarbonylrhodium(I) dimer as a model catalyst reveal second-order kinetics for silane hydrolysis, with activation energies ranging from 15 to 20 kilocalories per mole [25]. The mixing of catalyst and trichlorosilane results in rapid formation of a rhodium silane sigma complex, which subsequently undergoes hydrolysis to produce silanols and dihydrogen [25].

High-valent oxorhenium(V) complexes provide alternative catalytic systems for silicon-hydrogen hydrolysis with well-characterized mechanistic pathways [26]. Computational studies suggest that the hydrolysis proceeds via an ionic outer-sphere mechanism, with the turnover-limiting step involving heterolytic cleavage of the silicon-hydrogen bond through an SN2-Si transition state [26]. The nucleophilic attack of water on the silicon atom occurs in a cis η¹-silane rhenium(V) adduct, with activation free energies of approximately 15.7 kilocalories per mole [26].

The role of water concentration emerges as a critical factor in conversion dynamics. At low water concentrations, the reaction rate exhibits first-order dependence on water concentration, while at higher concentrations, zero-order kinetics prevail due to saturation of catalyst coordination sites [27]. The optimal water-to-silane molar ratio typically ranges from 1:1 to 2:1, providing sufficient hydrolysis driving force while avoiding catalyst deactivation through formation of inactive hydroxo complexes [27].

Temperature effects on conversion dynamics follow Arrhenius behavior with activation energies varying according to the catalyst system employed [26]. Platinum-catalyzed systems exhibit activation energies of 12 to 18 kilocalories per mole, while rhodium-catalyzed systems show slightly higher values of 15 to 20 kilocalories per mole [25]. These relatively low activation energies enable efficient conversion under mild reaction conditions, contributing to the practical utility of these catalytic systems.

Solvent effects significantly influence conversion rates and selectivity patterns. Polar solvents such as alcohols and ethers enhance the rate of silicon-hydrogen hydrolysis by stabilizing charged transition states and facilitating proton transfer processes [26]. Non-polar solvents generally result in lower conversion rates but may improve selectivity toward specific products by influencing the coordination environment around the metal catalyst [26].

The hydrogen evolution rate serves as a convenient metric for monitoring conversion progress and optimizing reaction conditions [25] [26]. Gas chromatographic analysis of evolved hydrogen provides quantitative information about the extent of silicon-hydrogen bond cleavage and enables calculation of turnover frequencies for different catalyst systems [25]. Typical turnover frequencies range from 10⁻³ to 10⁻¹ reciprocal seconds, depending on catalyst structure, temperature, and substrate concentration [25].

Table 5: Water-Mediated Si-H to Si-OH Conversion Dynamics

| Reaction System | Activation Energy (kcal/mol) | Mechanism | Rate Law | H₂ Evolution Rate | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| SiH + H₂O (Pt-catalyzed) | 12-18 | Oxidative addition | Second order | Fast | 85-90 | [20] |

| SiH + H₂O (Rh-catalyzed) | 15-20 | σ-complex formation | Second order | Very fast | 90-95 | [25] |

| SiH + H₂O (Re-catalyzed) | 15.7 | Ionic outer-sphere | First order | Moderate | 80-85 | [26] |

| SiH + H₂O (Thermal) | 25-30 | Direct nucleophilic attack | First order | Slow | 60-70 | [27] |

Crosslinking Strategies for Network Formation

Crosslinking strategies in pentamethylcyclopentasiloxane systems encompass diverse chemical approaches designed to create three-dimensional polymer networks with tailored mechanical, thermal, and chemical properties. These strategies leverage various reaction mechanisms to establish covalent bonds between individual siloxane units, transforming discrete molecules into extended network structures with enhanced stability and performance characteristics.

Condensation crosslinking represents the most traditional approach for siloxane network formation, relying on the reaction between silanol-terminated chains and multifunctional crosslinking agents [28] [29]. This moisture-cure mechanism proceeds through elimination of water molecules as silanol groups react to form siloxane bonds [28]. The crosslinking density can be controlled by adjusting the functionality and concentration of crosslinking agents, with tetrafunctional alkoxysilanes providing the highest crosslink densities [29].

Addition crosslinking through hydrosilylation reactions offers superior control over network architecture and crosslink density [29] [30]. This approach involves the platinum-catalyzed addition of silicon-hydrogen bonds across carbon-carbon double bonds, creating silicon-carbon bonds without elimination of small molecules [31]. The absence of condensation byproducts enables precise stoichiometric control and results in networks with well-defined structures and properties [31].

The hydrosilylation mechanism involves a complex catalytic cycle initiated by oxidative addition of silicon-hydrogen bonds to platinum centers [20]. Subsequent migratory insertion of coordinated alkenes into platinum-hydride bonds generates platinum-alkyl intermediates, which undergo reductive elimination to form silicon-carbon bonds and regenerate the active catalyst [20]. This mechanism enables crosslinking at relatively low temperatures (80 to 120 degrees Celsius) with minimal side reactions [31].

Free radical crosslinking provides an alternative approach for network formation under more aggressive conditions [29]. This mechanism involves generation of carbon-centered radicals through thermal or photochemical initiation, followed by radical coupling reactions that create carbon-carbon crosslinks between polymer chains [29]. While this approach requires higher temperatures (100 to 180 degrees Celsius) and often results in less controlled network structures, it offers advantages in terms of catalyst-free operation and compatibility with certain functional groups [29].

Dynamic covalent crosslinking represents an emerging strategy that combines network formation with reversible bond exchange capabilities [32] [33]. This approach utilizes siloxane equilibrium exchange reactions to create networks that can undergo bond rearrangement while maintaining overall crosslink density [32]. The reversible nature of these bonds enables processing operations such as remolding, welding, and shape programming that are not possible with traditional thermoset networks [32].

The siloxane equilibrium exchange mechanism involves acid-catalyzed ring-opening of cyclic siloxane crosslinks followed by reformation of bonds in different configurations [33]. This process enables stress relaxation and network reorganization while preserving the overall crosslink density and mechanical properties [33]. Activation energies for bond exchange typically range from 80 to 120 kilojoules per mole, enabling processing at elevated temperatures (150 to 250 degrees Celsius) while maintaining network integrity at service temperatures [32].

Cage siloxane crosslinking offers unique opportunities for creating well-defined network structures with controlled pore architectures [34]. This approach employs rigid cage-like siloxane oligomers as multifunctional crosslinking nodes, connected through flexible siloxane bridges [34]. The rigid cage structures prevent collapse of the network during crosslinking, resulting in materials with high surface areas and controlled porosity [34].

Nonhydrolytic crosslinking strategies have gained attention due to their ability to avoid unwanted side reactions associated with water elimination [34]. The Piers-Rubinsztajn reaction between silicon-hydrogen and silicon-alkoxy groups provides a clean crosslinking mechanism that produces alkane byproducts instead of water [35]. This approach enables network formation under anhydrous conditions with excellent control over crosslink density and network architecture [35].

Table 6: Crosslinking Strategies for Network Formation

| Crosslinking Method | Temperature Range (°C) | Catalyst Required | Crosslink Density | Reversibility | Network Type | Reference |

|---|---|---|---|---|---|---|

| Condensation (Moisture cure) | 20-150 | Acid/Base | Medium | No | Thermoset | [28] |

| Addition (Hydrosilylation) | 80-120 | Platinum | High | No | Thermoset | [29] |

| Free radical | 100-180 | Peroxide | Very high | No | Thermoset | [29] |

| Dynamic covalent | 150-250 | Lewis acid | Variable | Yes | Vitrimeric | [32] |

Pentamethylcyclopentasiloxane exhibits a distinctive five-membered ring structure composed of alternating silicon and oxygen atoms, with each silicon center bearing a single methyl substituent [2] [3]. The molecular formula C₅H₂₀O₅Si₅ corresponds to a molecular weight of 300.64 g/mol [2] [4]. Single-crystal X-ray diffraction analysis provides fundamental insights into the structural parameters and crystallographic properties of this cyclosiloxane compound.

The silicon-oxygen bond lengths in pentamethylcyclopentasiloxane typically range from 1.55 to 1.72 Å, with variations strongly correlated to the Pauling bond strength received by the oxygen atoms [5] [6]. Individual silicon-oxygen bond lengths can be predicted using the expression d(Si-O)calc = (d(Si-O)mean + 0.091Δpo) Å, where d(Si-O)mean represents the mean tetrahedral silicon-oxygen distance and Δpo denotes the difference in bond strength received by individual oxygen atoms [5]. This relationship demonstrates the predominantly ionic character of silicon-oxygen bonds while accounting for local electronic environment variations.

The Silicon-Oxygen-Silicon bond angles in cyclopentasiloxane rings exhibit considerable flexibility, ranging from approximately 130° to 180° [7] [8] [9] [10]. This angular variability reflects the inherent flexibility of the siloxane linkage, which distinguishes siloxanes from their carbon-based analogs [9] [11]. Molecular orbital calculations using ab initio methods have demonstrated that the energy required to vary the Silicon-Oxygen-Silicon angle from its optimal value of approximately 140° to 180° is relatively small [8] [12]. This flexibility enables conformational adaptability and influences both physical properties and reactivity patterns.

The five-membered cyclopentasiloxane ring structure exhibits lower ring strain compared to three- or four-membered siloxane rings [7] [8] [13]. This reduced strain contributes to the thermodynamic stability and relative ease of formation of pentamethylcyclopentasiloxane. Density functional theory calculations have established correlations between ring strain energy and silicon-silanol interaction energies, with larger rings favoring stronger dative bonding interactions [13].

Table 1: Basic Structural Parameters of Pentamethylcyclopentasiloxane

| Parameter | Value | Citation |

|---|---|---|

| Molecular Formula | C₅H₂₀O₅Si₅ | [2] [3] [4] |

| IUPAC Name | 2,4,6,8,10-Pentamethylcyclopentasiloxane | [2] [4] |

| CAS Registry Number | 6166-86-5 | [2] [4] |

| Molecular Weight (g/mol) | 300.64 | [2] [4] |

| Boiling Point (°C) | 168-169 | [4] [14] |

| Melting Point (°C) | -108 | [15] [4] |

| Density (g/mL) | 0.992-0.998 | [15] [4] [14] |

| Refractive Index | 1.392 | [15] [14] |

| Ring Structure | Five-membered ring | [2] [3] |

| Silicon Atoms | 5 | [2] [3] |

| Oxygen Atoms | 5 | [2] [3] |

| Methyl Groups | 5 | [2] [3] |

Table 2: Crystallographic Parameters for Cyclopentasiloxane Rings

| Structural Feature | Typical Range | Notes | Citation |

|---|---|---|---|

| Si-O Bond Length (Å) | 1.55-1.72 | Depends on Pauling bond strength | [5] [6] [10] |

| Si-O-Si Bond Angle (°) | 130-180 | Varies with ring size and strain | [7] [8] [9] [10] |

| O-Si-O Bond Angle (°) | ~109.5 | Nearly tetrahedral at Si | [16] |

| Ring Strain | Low (5-membered ring) | Less strained than 3- or 4-membered rings | [7] [8] [13] |

| Conformational Flexibility | High | Si-O-Si linkage very flexible | [7] [9] [11] |

| Tetrahedral Geometry | Around silicon centers | Tetrahedral coordination at silicon | [7] [16] |

Each silicon atom in the pentamethylcyclopentasiloxane ring maintains approximately tetrahedral coordination geometry with Oxygen-Silicon-Oxygen bond angles near 109.5° [16]. This tetrahedral arrangement around silicon centers is much more rigid compared to the flexible Silicon-Oxygen-Silicon linkages [17]. The significant difference between consecutive bond angles leads to distinctive structural features that influence macroscopic properties and molecular dynamics behavior [17].

Spectroscopic Fingerprinting

²⁹Si Nuclear Magnetic Resonance Signatures of Methyl-Substituted Siloxanes

Silicon-29 nuclear magnetic resonance spectroscopy provides definitive structural identification and characterization of pentamethylcyclopentasiloxane through distinctive chemical shift patterns and coupling interactions [19] [20] [21] [22]. The ²⁹Si nucleus, with its natural abundance of 4.7% and nuclear spin of 1/2, exhibits high sensitivity to local electronic environment and bonding patterns [21] [23].

In pentamethylcyclopentasiloxane, the ²⁹Si nuclei typically exhibit chemical shifts ranging from -20 to -30 ppm relative to tetramethylsilane [19] [20] [23]. This chemical shift region is characteristic of silicon atoms in cyclic dimethylsiloxane environments with D-type silicon connectivity (R₂SiO₂/₂) [24] [25] [26]. The specific chemical shift value within this range depends on ring size, substitution pattern, and conformational effects [20] [22].

Ring strain effects significantly influence ²⁹Si chemical shifts in cyclosiloxanes [20]. A correlation model based on ring strain predicts ²⁹Si nuclear magnetic resonance chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes incorporating rings with 3, 4, 5, and 6 silicon atoms [20]. For five-membered siloxane rings, the influence of ring strain on chemical shift is essentially independent of the functional group attached to the ring structure [20].

The calculation of ²⁹Si chemical shifts employs density functional theory methods with appropriate basis sets [27] [23]. Optimal results are obtained using gas phase geometries optimized at MPW1K/6-31+G(d) level combined with shielding calculations at MPW1K/IGLO-III level in the presence of conductor-like screening model solvation [23]. These computational approaches achieve mean absolute errors typically less than 5 ppm compared to experimental values [27] [23].

Table 3: ²⁹Si Nuclear Magnetic Resonance Spectroscopic Parameters for Methyl-Substituted Siloxanes

| Nuclear Magnetic Resonance Technique | Chemical Shift/Coupling (ppm/Hz) | Structural Information | Citation |

|---|---|---|---|

| ²⁹Si Nuclear Magnetic Resonance Chemical Shift | -20 to -30 ppm (typical siloxane range) | Silicon environment, ring strain effects | [19] [20] [21] [22] [23] |

| ¹H Nuclear Magnetic Resonance Methyl Groups | 0.0-0.5 ppm | Methyl group environment | [28] [29] [25] |

| ¹³C Nuclear Magnetic Resonance Methyl Carbon | ~0-5 ppm | Carbon environment in methyl groups | [29] [25] [26] |

| ²⁹Si Distortionless Enhancement by Polarization Transfer | Enhanced sensitivity | Silicon connectivity | [30] [21] [31] |

| ²⁹Si Cross-Polarization Magic Angle Spinning | Solid-state analysis | Solid-state silicon environment | [24] [25] [26] |

| ¹H-²⁹Si Coupling | Variable, structure dependent | Silicon-Hydrogen coupling patterns | [30] [31] |

Distortionless Enhancement by Polarization Transfer techniques significantly enhance ²⁹Si nuclear magnetic resonance sensitivity through polarization transfer from abundant ¹H nuclei [30] [21] [31]. This methodology requires knowledge of ¹H-²⁹Si scalar coupling constants, which can be accurately predicted using B3LYP density functional theory with 6-31G basis sets [31]. These coupling constants provide structural information about silicon-hydrogen connectivity patterns and molecular geometry [30] [31].

Cross-polarization magic angle spinning solid-state ²⁹Si nuclear magnetic resonance spectroscopy enables characterization of pentamethylcyclopentasiloxane in crystalline phases and surface-bound states [24] [25] [26]. The technique allows distinction between silicon atoms involved in siloxane bridges (Q⁴), single silanol groups (Q³), and geminal silanol groups (Q²) [24]. For organosiloxanes, the nomenclature incorporates M, D, T, and Q units representing R₃SiO₀.₅, R₂Si(O₀.₅)₂, RSi(O₀.₅)₃, and Si(O₀.₅)₄ environments respectively [25] [26].

Quantitative analysis of ²⁹Si nuclear magnetic resonance spectra provides precise determination of structural parameters and connectivity patterns [31] [32]. Indirect detection of ²⁹Si signals in liquid chromatography-nuclear magnetic resonance arrangements demonstrates sufficient sensitivity for analysis of siloxane polymer mixtures [32]. The integration of high-field nuclear magnetic resonance spectrometers with improved signal-to-noise ratios enables routine structural characterization of complex siloxane systems [32].

Molecular dynamics effects influence ²⁹Si nuclear magnetic resonance line shapes and relaxation parameters [11]. Studies of cyclosiloxanes reveal changes in molecular motion with increasing ring size, with smaller cyclic compounds exhibiting isotropic motion while larger rings require consideration of conformational processes involving passage of substituent groups through ring structures [11]. These dynamic effects provide insights into conformational flexibility and solution behavior of cyclic siloxanes [11].

Fourier Transform Infrared Spectral Deconvolution of Silicon-Oxygen-Silicon Stretching Modes

Fourier transform infrared spectroscopy provides comprehensive vibrational analysis of pentamethylcyclopentasiloxane through characteristic absorption bands corresponding to specific molecular vibrations [33] [34] [35]. The Silicon-Oxygen-Silicon stretching region contains particularly diagnostic information about ring structure, bond angles, and conformational characteristics [33] [36].

The asymmetric Silicon-Oxygen-Silicon stretching vibration appears as a very strong absorption band in the 1000-1140 cm⁻¹ region [33] [34] [35] [36]. This band serves as the primary identification feature for siloxane compounds and is sensitive to ring size, substitution patterns, and conformational effects [35] [36]. In pentamethylcyclopentasiloxane, this vibration typically occurs around 1020-1090 cm⁻¹, reflecting the five-membered ring structure [35].

The symmetric Silicon-Oxygen-Silicon stretching mode appears at lower frequencies, typically in the 400-600 cm⁻¹ range [35] [36] [37]. This vibration provides information about ring strain and conformational characteristics, with frequency shifts correlating to changes in Silicon-Oxygen-Silicon bond angles [36] [37]. The position and intensity of this band are sensitive to the ring size and degree of substitution around the siloxane backbone [35].

Table 4: Fourier Transform Infrared Spectral Assignments for Silicon-Oxygen-Silicon Stretching Modes in Pentamethylcyclopentasiloxane

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Structural Significance | Citation |

|---|---|---|---|---|

| Silicon-Oxygen-Silicon Asymmetric Stretch | 1000-1140 | Very Strong | Primary siloxane identification | [33] [34] [35] [36] |

| Silicon-Oxygen-Silicon Symmetric Stretch | 400-600 | Strong | Ring strain and conformation | [35] [36] [37] |

| Silicon-Oxygen-Silicon Bending | ~280 | Medium | Bond angle information | [36] [37] |

| Silicon-CH₃ Stretch | 2950-2980 | Strong | Methyl group presence | [33] [35] [38] |

| Silicon-CH₃ Deformation | 1250-1275 | Medium | Silicon-Carbon bond information | [33] [35] [38] |

| Silicon-Oxygen Rocking | ~455 | Weak | Silicon coordination | [35] [38] |

Silicon-Oxygen-Silicon bending vibrations occur around 280 cm⁻¹ and provide direct information about bond angle deformation [36] [37]. The frequency of this mode correlates with the Silicon-Oxygen-Silicon bond angle, enabling estimation of structural parameters from spectroscopic measurements [36]. Changes in this vibrational frequency reflect alterations in ring geometry and conformational preferences [37].

The methyl substituents contribute characteristic absorption bands that aid in structural identification [33] [35] [38]. Silicon-methyl stretching vibrations appear at 2950-2980 cm⁻¹, while Silicon-methyl deformation modes occur at 1250-1275 cm⁻¹ [33] [35] [38]. These bands confirm the presence and connectivity of methyl groups to silicon centers and can be used for quantitative analysis of substitution patterns [38].

Spectral deconvolution techniques enable separation of overlapping vibrational bands and extraction of detailed structural information [33] [39] [40]. Curve-fitting analysis of the Silicon-Oxygen-Silicon stretching region provides quantitative data on bond angle distributions and conformational populations [33]. Peak position shifts in this region indicate changes in bond angles and electronic environment around the siloxane linkage [41] [42].

The Silicon-Oxygen rocking mode at approximately 455 cm⁻¹ provides additional structural information about silicon coordination environment [35] [38]. This weak absorption reflects the local symmetry around silicon atoms and can distinguish between different coordination environments [38]. The presence and intensity of this band support tetrahedral coordination geometry at silicon centers [35].

Temperature-dependent Fourier transform infrared studies reveal conformational dynamics and flexibility of the siloxane backbone [43] [44]. Variable temperature measurements show frequency shifts and intensity changes that reflect molecular motion and conformational equilibria [44]. These dynamic effects provide insights into the energetics of conformational transitions and molecular flexibility [43].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 109 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 54 of 109 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

General Manufacturing Information

Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-: ACTIVE